(R)-2-Isopropylpiperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

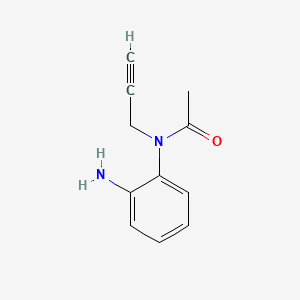

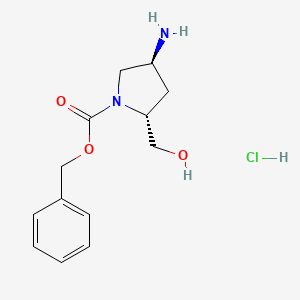

“®-2-Isopropylpiperazine dihydrochloride” is a chemical compound . It is also known as "®-3-Piperidinamine dihydrochloride" . It is used for research and development purposes .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The molecular formula of “®-2-Isopropylpiperazine dihydrochloride” is C5H14Cl2N2 . The molecular weight is 173.08 g/mol .Physical And Chemical Properties Analysis

“®-2-Isopropylpiperazine dihydrochloride” is a white to light yellow powder . It has a melting point of 206.0 to 210.0 °C . It is soluble in water .Scientific Research Applications

Inhibition of BMP Signaling

®-2-Isopropylpiperazine dihydrochloride: has been identified as a potent and selective inhibitor of ALK2 and ALK3 , which are receptors involved in bone morphogenetic protein (BMP) signaling . This compound can inhibit BMP4-mediated Smad1/5/8 activation , which is crucial for various cellular processes including bone and cartilage development. Its high selectivity (>200-fold) over TGF-β signaling makes it an invaluable tool for studying BMP pathway-related diseases and potential therapeutic interventions.

Neural Induction of Human Pluripotent Stem Cells (hPSCs)

The compound is used to promote neural induction of hPSCs, which is a critical step in the development of treatments for neurological disorders . By inhibiting BMP signaling, it helps in the differentiation of these stem cells into neural lineages, providing a pathway for creating models to study brain development and diseases.

Differentiation into Nociceptive Sensory Neurons

In combination with other compounds, ®-2-Isopropylpiperazine dihydrochloride induces the differentiation of hPSCs into nociceptive sensory neurons . This application is significant for pain research and the development of new analgesics, as it allows for the study of pain pathways and the identification of novel pain targets.

Motor Neuron Differentiation

This chemical has been applied in protocols to differentiate induced pluripotent stem cells (iPSCs) into motor neurons . This process is essential for studying motor neuron diseases such as amyotrophic lateral sclerosis (ALS) and could lead to the discovery of new therapeutic strategies.

Research on Integrase Inhibitors for HIV/AIDS

While not directly mentioned in the context of ®-2-Isopropylpiperazine dihydrochloride , the research dynamics around HIV/AIDS drug development, particularly integrase inhibitors, highlight the importance of piperazine derivatives in medicinal chemistry . Piperazines are a key scaffold in the development of drugs targeting viral integrase, which is essential for the HIV replication cycle.

Synthesis of Substituted Piperazines

The synthesis of piperazines with defined substitution patterns is a growing field in medicinal chemistry, and compounds like ®-2-Isopropylpiperazine dihydrochloride contribute to this portfolio . These synthetic methodologies enable the creation of diverse piperazine-based compounds for broad applications, including drug discovery and development.

Safety and Hazards

properties

IUPAC Name |

(2R)-2-propan-2-ylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6(2)7-5-8-3-4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H/t7-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTRELSNCHRZSI-KLXURFKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CNCCN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660832 |

Source

|

| Record name | (2R)-2-(Propan-2-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217663-39-2 |

Source

|

| Record name | (2R)-2-(Propan-2-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3,3-Dimethyl-2-oxiranyl)methoxy]-2H-1-benzopyran-2-one](/img/no-structure.png)

![6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]](/img/structure/B597351.png)

![6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B597358.png)

![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)